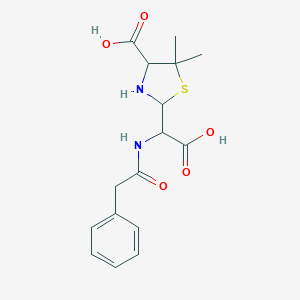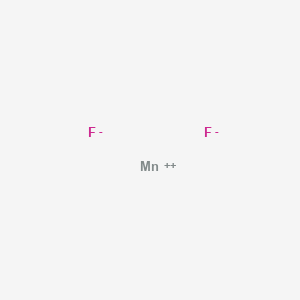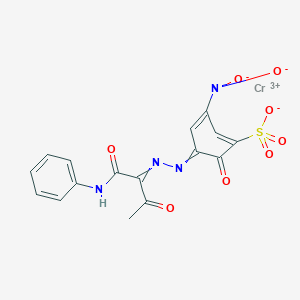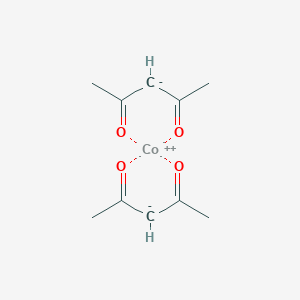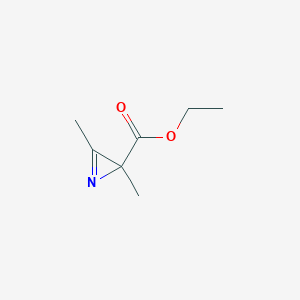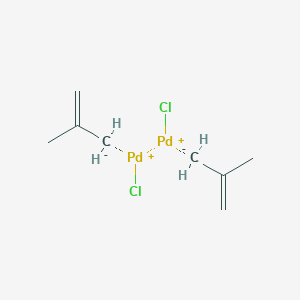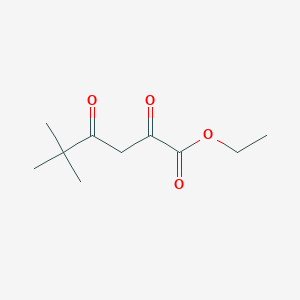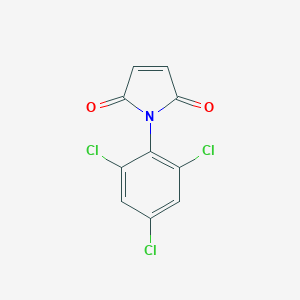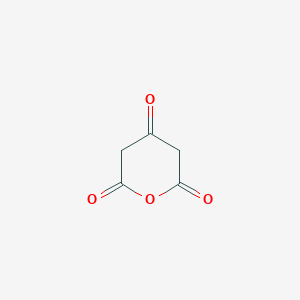
Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladate(2-), tetrachloro-, dicesium, (SP-4-1)- is a palladium-based compound that has gained significant attention in the field of scientific research. This chemical compound is widely used in various areas of research, including catalysis, organic synthesis, and biochemistry. Palladate(2-), tetrachloro-, dicesium, (SP-4-1)- is a highly reactive compound that has unique properties that make it an ideal candidate for scientific research.
Mécanisme D'action
The mechanism of action of Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- is not fully understood. However, it is believed that the compound acts as a Lewis acid, which helps in the activation of various organic molecules. This activation leads to the formation of new chemical bonds, which is the basis of many organic reactions.
Effets Biochimiques Et Physiologiques
Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- in lab experiments is its high reactivity, which makes it an ideal catalyst for various organic reactions. However, the compound is relatively expensive, and its synthesis requires specialized equipment and expertise. Additionally, the compound is highly reactive and can be challenging to handle, which can be a limitation in some experiments.
Orientations Futures
There are several future directions for the research on Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)-. One of the most significant areas of research is the development of new synthetic methods for the compound. Additionally, researchers are exploring the use of the compound in new areas of research, including medicinal chemistry and materials science. There is also ongoing research on the mechanism of action of the compound, which will help in the development of new applications for Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- in scientific research.
Méthodes De Synthèse
The synthesis of Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- can be achieved through various methods. One of the most common methods involves the reaction of palladium(II) chloride with cesium chloride in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization. Other methods include the reaction of palladium(II) chloride with cesium carbonate or cesium hydroxide.
Applications De Recherche Scientifique
Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- has been extensively used in various areas of scientific research. One of the most significant applications of this compound is in catalysis. Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- has been shown to be an effective catalyst in various organic reactions, including cross-coupling reactions and carbon-carbon bond formation reactions.
Propriétés
Numéro CAS |
13820-33-2 |
|---|---|
Nom du produit |
Palladate(2-), tetrachloro-, dicesium, (SP-4-1)- |
Formule moléculaire |
Cl4Cs2Pd |
Poids moléculaire |
514.0429 |
Nom IUPAC |
dicesium;palladium(2+);tetrachloride |
InChI |
InChI=1S/4ClH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clé InChI |
PAOLFNLCEGCWBG-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Cs+].[Cs+] |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Cs+].[Cs+] |
Autres numéros CAS |
13820-33-2 |
Numéros CAS associés |
14349-67-8 (Parent) |
Synonymes |
dicesium tetrachloropalladate(2-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





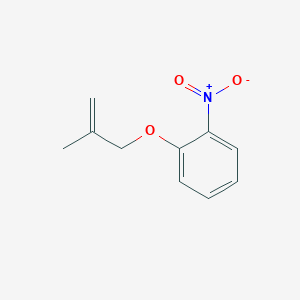
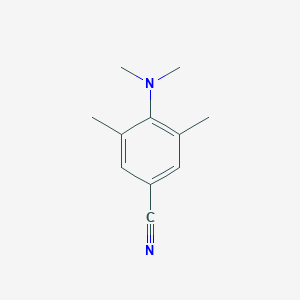
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
